ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a fused heterocyclic system comprising a thiazolo[3,2-a]pyrimidine core. Key structural features include:
- Position 5: A thiophen-2-yl group, introducing sulfur-containing aromaticity.
- Position 6: An ethyl carboxylate ester, influencing solubility and reactivity.
- Position 7: A methyl group contributing to steric and electronic effects.
Synthesis likely follows a multi-step pathway involving Biginelli-like condensations, similar to analogues in and , where thiourea, aldehydes, and β-ketoesters are condensed under acidic conditions . The indolylidene moiety may be introduced via Knoevenagel condensation with 1-methyl-2-oxindole-3-carbaldehyde.
Properties
IUPAC Name |
ethyl (2Z)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-4-30-22(29)16-12(2)24-23-26(18(16)15-10-7-11-31-15)21(28)19(32-23)17-13-8-5-6-9-14(13)25(3)20(17)27/h5-11,18H,4H2,1-3H3/b19-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWZTKDGACZJBF-ZPHPHTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=C4C5=CC=CC=C5N(C4=O)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)C)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazolopyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 459.528 g/mol. The compound features multiple functional groups including thiazole, pyrimidine, and indole derivatives, which are known for their diverse biological activities.
Key Features
- Thiazolo-pyrimidine backbone : This structure is often associated with antimicrobial and anticancer properties.
- Indole moiety : Known for its role in various biological processes and potential therapeutic effects.
Medicinal Chemistry
The compound's structure suggests potential applications in the development of new pharmaceuticals. Compounds with similar structural motifs have been investigated for their ability to act as:
- Anticancer agents : The thiazolo-pyrimidine framework has been linked to cytotoxic activity against various cancer cell lines.
- Antimicrobial agents : Substituents on the indole ring can enhance antibacterial properties, making this compound a candidate for antibiotic development.
Research indicates that derivatives of thiazolo-pyrimidines exhibit a range of biological activities:
- Enzyme inhibition : Certain thiazolo-pyrimidines have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Anti-inflammatory effects : Compounds with similar structures have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such effects.
Drug Design and Development
The intricate structure allows for modifications that can enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies can be conducted to optimize the pharmacological profile of this compound.
Case Study 1: Anticancer Activity
A study investigating compounds with thiazolo-pyrimidine scaffolds found that modifications at the 5-position significantly increased cytotoxicity against breast cancer cell lines. The presence of an indole moiety was critical for enhancing selectivity towards cancer cells while minimizing effects on normal cells.
Case Study 2: Antimicrobial Properties
Research into similar compounds revealed that introducing thiophene groups improved antimicrobial activity against Gram-positive bacteria. This suggests that ethyl (2Z)-7-methyl derivative could be evaluated for its potential as a new antibiotic.
Mechanism of Action
The mechanism of action of ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The target compound’s bioactivity and physicochemical properties are modulated by its unique substituents. Comparisons with analogues highlight:
Crystallographic and Conformational Analysis
- Ring Puckering: The pyrimidine ring in analogues adopts non-planar conformations. For example, ’s compound exhibits a flattened boat conformation (C5 deviation: 0.224 Å), while the target compound’s indolylidene group may induce distinct puckering due to steric effects .
- Intermolecular Interactions : In , C–H···O hydrogen bonds form chains along the c-axis. The target compound’s indole NH and thiophene S atoms could enable unique packing via N–H···O/S or S···π interactions .
Physicochemical Properties
- Solubility : Ethyl carboxylate esters generally enhance solubility in polar solvents. The thiophene and indole groups may reduce solubility compared to methoxy-rich analogues () .
- Thermal Stability : Melting points for analogues range from 427–428 K () to higher values for halogenated derivatives. The target compound’s stability may depend on crystalline packing efficiency .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., DMF or toluene), and catalysts such as ammonium acetate or transition metals (e.g., palladium/copper). For example, ammonium acetate catalyzes the formation of arylidene derivatives in thiazolopyrimidine scaffolds, while solvents like DMF enhance solubility and reaction efficiency. Monitoring via HPLC ensures intermediate stability and minimizes side reactions .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for verifying molecular structure and functional groups. Single-crystal X-ray diffraction provides definitive confirmation of stereochemistry and spatial arrangement, as demonstrated in studies of analogous thiazolopyrimidine derivatives .
Q. What stability considerations are relevant during storage and handling?
While direct stability data for this compound are limited, related thiazolopyrimidines require inert atmospheres (e.g., nitrogen) and low-temperature storage (−20°C) to prevent oxidation or hydrolysis. Stability during synthesis is monitored via HPLC, with adjustments to solvent polarity or reaction pH to mitigate degradation .
Advanced Research Questions
Q. How do substituent variations at the 2- and 5-positions influence bioactivity, and what methodological approaches validate structure-activity relationships (SAR)?
Systematic substitution of electron-donating (e.g., methoxy) or withdrawing (e.g., chloro) groups on the benzylidene ring (2-position) and aryl groups (5-position) modulates electronic and steric effects. SAR studies employ in vitro assays (e.g., enzyme inhibition) paired with computational docking to correlate substituent effects with binding affinity. For instance, 3,4-dimethoxyphenyl groups enhance solubility, while thiophen-2-yl moieties improve target selectivity .
Q. How can contradictory data on substituent effects be resolved in mechanistic studies?
Discrepancies often arise from differences in assay conditions (e.g., pH, solvent) or biological models. Resolving these requires cross-validation using orthogonal techniques:
- In vitro vs. in vivo assays to assess bioavailability and metabolite interference.
- Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics independently of fluorescence/quenching artifacts.
- Density Functional Theory (DFT) calculations to predict electronic contributions of substituents .
Q. What computational strategies predict the compound’s interaction with biological targets?
Molecular dynamics (MD) simulations and homology modeling are used to map interactions with enzymes or receptors. For example, the thiophen-2-yl group’s π-π stacking with aromatic residues in kinase binding pockets can be modeled using software like AutoDock Vina. Electrostatic potential surfaces derived from DFT further highlight nucleophilic/electrophilic regions for target engagement .
Q. What experimental designs are recommended for evaluating therapeutic potential in complex biological systems?
- Dose-response assays (e.g., IC50 determination) in cell lines expressing target receptors.
- ADME-Tox profiling using Caco-2 permeability assays and cytochrome P450 inhibition studies.
- In vivo efficacy models (e.g., xenograft tumors) with pharmacokinetic sampling to correlate plasma levels with activity. These approaches are validated in studies of structurally similar compounds with anti-inflammatory or anticancer activity .
Methodological Notes
- Synthesis Optimization : Prioritize catalysts like ammonium acetate for cyclocondensation reactions and HPLC for real-time purity tracking .
- SAR Validation : Combine X-ray crystallography with MD simulations to resolve stereochemical ambiguities .
- Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
